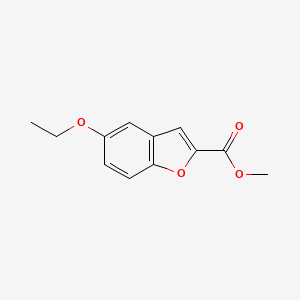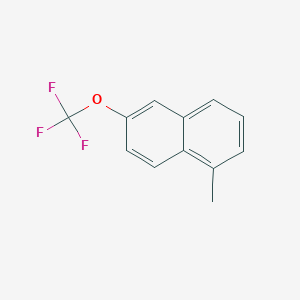
1-Chloro-8-fluoro-7-methoxynaphthalen-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-8-fluoro-7-methoxynaphthalen-2-OL is an organic compound with the molecular formula C11H8ClFO2. It is a derivative of naphthalene, characterized by the presence of chlorine, fluorine, and methoxy groups attached to the naphthalene ring.
Vorbereitungsmethoden
The synthesis of 1-Chloro-8-fluoro-7-methoxynaphthalen-2-OL can be achieved through several methods:
Fluorination Method: This involves the reaction of 7-methoxynaphthalen-2-ol with a fluorinating agent such as Selectfluor® in acetonitrile under a nitrogen atmosphere.
Triflation Method: This method involves the pretreatment of the corresponding alcohol with pyridine in dry dichloromethane at 0°C, followed by the addition of trifluoromethanesulfonic anhydride.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
1-Chloro-8-fluoro-7-methoxynaphthalen-2-OL undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine and fluorine atoms. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced using reagents like lithium aluminum hydride to form corresponding alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-8-fluoro-7-methoxynaphthalen-2-OL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Chloro-8-fluoro-7-methoxynaphthalen-2-OL involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity, allowing it to interact with various enzymes and proteins. The methoxy group can also participate in hydrogen bonding, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-8-fluoro-7-methoxynaphthalen-2-OL can be compared with other similar compounds, such as:
1-Chloro-8-fluoro-7-methoxynaphthalene: Lacks the hydroxyl group, which affects its reactivity and applications.
1-Chloro-8-fluoro-7-hydroxynaphthalene: Lacks the methoxy group, influencing its chemical properties and biological activity.
1-Chloro-8-fluoro-7-methoxynaphthalen-2-amine: Contains an amine group instead of a hydroxyl group, leading to different reactivity and applications.
Eigenschaften
Molekularformel |
C11H8ClFO2 |
|---|---|
Molekulargewicht |
226.63 g/mol |
IUPAC-Name |
1-chloro-8-fluoro-7-methoxynaphthalen-2-ol |
InChI |
InChI=1S/C11H8ClFO2/c1-15-8-5-3-6-2-4-7(14)10(12)9(6)11(8)13/h2-5,14H,1H3 |
InChI-Schlüssel |
UQRPLTDBPVZOAA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=CC(=C2Cl)O)C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


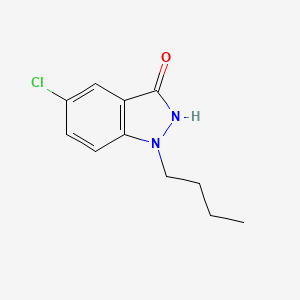


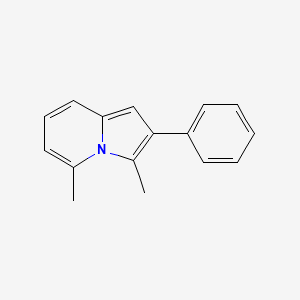

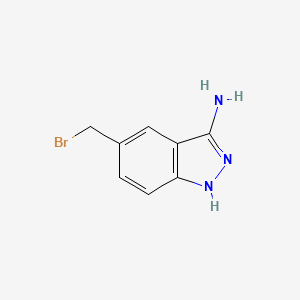


![3-tert-Butyl-2,7,8-triazaspiro[4.5]decane-6,9-dione](/img/structure/B11884020.png)
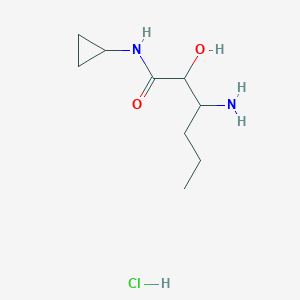

![2-benzyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B11884044.png)
